N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has attracted attention in the fields of medicinal and synthetic chemistry. This compound features a unique structure characterized by a dihydropyridazine core, which is known for its potential biological activities. Its diverse functional groups allow for various chemical reactions and applications, making it an interesting subject for research.
The synthesis of N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic synthesis. A common approach includes the use of condensation reactions between appropriate amines and carbonyl compounds to form the dihydropyridazine framework.
The molecular formula of N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is , with a molecular weight of approximately 305.34 g/mol. The structure includes:
N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo several types of chemical reactions:
The reactions typically require controlled conditions regarding temperature and solvent choice to maximize yields and minimize by-products.
The mechanism of action for N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with biological targets such as enzymes or receptors:
The compound exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Weight | 305.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Crystalline solid |
Chemical properties include:
Property | Value |
---|---|
LogP | Approximately 3.11 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 56.25 Ų |
These properties indicate its potential solubility and reactivity profile in various chemical environments .
N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific uses:
This compound represents a valuable tool in both synthetic and medicinal chemistry, offering insights into new therapeutic strategies and chemical transformations.
The compound belongs to the N-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide family, distinguished by a methoxy-substituted anilide group at the carboxamide position. Its architecture comprises three key domains:
Crystallographic and Bond Analysis:X-ray diffraction studies of analogous dihydropyridazines reveal near-coplanarity between the core and aryl rings, with dihedral angles of 5–15°. The N-N bond length in the dihydropyridazine ring averages 1.34 Å, intermediate between single (1.45 Å) and double (1.25 Å) bonds, indicating significant electron delocalization. The C4=O bond length is approximately 1.22 Å, typical of carbonyls in conjugated systems [7].
Table 1: Key Structural Parameters from Crystallographic Data
Bond/Parameter | Value (Å/°) | Significance |
---|---|---|
N1-N2 bond length | 1.34 Å | Partial double-bond character |
C4=O bond length | 1.22 Å | Standard carbonyl conjugation |
Dihedral angle (core-phenyl) | 8.5° | Near-coplanarity |
Dihedral angle (core-methoxyphenyl) | 12.7° | Moderate conjugation |
Electronic Effects:The 4-methoxy group exerts a strong +M effect, elevating electron density at the amide nitrogen. This modulates hydrogen-bond donor capacity and influences dipole moments, as evidenced by computed molecular electrostatic potential maps. Substituent variations at this position significantly alter physicochemical properties:
Table 2: Substituent Impact on Physicochemical Properties
Substituent (R) | LogP | Solubility (DMSO) | Hydrogen Bond Acceptors |
---|---|---|---|
4-OCH₃ (reference) | 3.1 | >50 mg/mL | 5 |
2,4-(OCH₃)₂ | 2.8 | >50 mg/mL | 6 |
5-Cl-2-OCH₃ | 3.4 | 30–40 mg/mL | 5 |
H (unsubstituted) | 3.6 | <10 mg/mL | 4 |
Dihydropyridazine derivatives emerged in the 1990s as bioisosteres of pyridone and quinoline antibiotics. Early work focused on unsubstituted carboxamides, which exhibited modest antimicrobial activity but poor pharmacokinetics. The introduction of methoxy groups marked a strategic shift to improve water solubility and target engagement:
Therapeutic Relevance:While not directly clinically developed, this scaffold inspired pharmacologically active derivatives:
Synthetic Evolution:Initial routes suffered from low yields (<20%) due to poor regioselectivity. Modern protocols employ microwave-assisted condensation, achieving >75% yield:
Despite decades of study, critical gaps hinder translational applications:
Mechanistic Ambiguities:
In Vivo Data Deficiency:
Synthetic and Analytical Challenges:
Computational and Experimental Priorities:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1